Product packaging for 4-Amino-3-methylbenzophenone(Cat. No.:CAS No. 4934-55-8)

4-Amino-3-methylbenzophenone

Cat. No.: B8800085
CAS No.: 4934-55-8
M. Wt: 211.26 g/mol
InChI Key: ZCVUMNJAVAXADT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on 4-Amino-3-methylbenzophenone Derivatives

The study of aminobenzophenones has a history spanning over seven decades, largely initiated by their application as precursors in the synthesis of benzodiazepines. wum.edu.pl One of the classical methods for preparing this compound involves the high-temperature reaction of o-toluidine (B26562) with two equivalents of benzoyl chloride, followed by acidic hydrolysis to yield the final product. archive.org This transformation is related to the broader class of reactions known as the Fries rearrangement, which involves the migration of an acyl group from an oxygen or nitrogen atom to an aromatic ring. lookchem.comarchive.org

Historically, synthetic routes to aminobenzophenones, including this compound, often relied on established but sometimes harsh methodologies like Friedel-Crafts acylation. wum.edu.plasianpubs.org This particular reaction, when applied to anilines, is complicated by the initial formation of an amide, which then undergoes the electrophilic substitution. wum.edu.pl

The evolution of research has been marked by a consistent effort to overcome the limitations of these classical methods. Over the past few decades, medicinal and organic chemists have been increasingly drawn to exploring more advanced and efficient synthetic routes. researchgate.netasianpubs.org This has led to the development of methodologies that utilize transition-metal catalysts, such as palladium, to facilitate the construction of the aminobenzophenone scaffold with greater precision and under milder conditions. researchgate.netmdpi.com The progression from traditional, high-temperature syntheses to modern, catalyzed reactions illustrates a significant advancement in the field, aiming for higher yields and broader applicability. asianpubs.org

Contemporary Significance and Broader Research Implications of this compound in Chemical Science

In contemporary chemical science, this compound is recognized as a valuable intermediate for the synthesis of a diverse range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. lookchem.comontosight.ai Its primary significance lies in its role as a versatile synthon, particularly for the construction of various heterocyclic compounds which are scaffolds for many biologically active molecules. researchgate.net Derivatives of 2-aminobenzophenones are used to prepare quinolines, acridines, indoles, and quinazolines. wum.edu.plasianpubs.org

The broader research implications of studying this compound and its analogs are substantial. The development of novel synthetic pathways to access these structures is a prominent area of academic and industrial research. mdpi.com These efforts are driven by the high demand for structurally diverse aminobenzophenones in medicinal chemistry and materials science. mdpi.com Furthermore, the synthesis of various derivatives from this core structure allows for the systematic investigation of structure-activity relationships, providing crucial insights for the design of new functional molecules. asianpubs.org The reactivity of the compound, which allows for the formation of various chemical bonds, makes it a key component in the assembly of more complex molecular architectures. lookchem.com

Scope and Strategic Research Objectives for this compound Studies

Modern research directions include:

Advanced Catalysis: The use of transition-metal catalysts, particularly palladium, is a central theme. researchgate.net Research focuses on palladium-catalyzed additions of reagents like arylboronic acids or sodium arylsulfinates to aminobenzonitrile precursors to form the benzophenone (B1666685) core. researchgate.netmdpi.com

Novel Reaction Pathways: Scientists are exploring innovative disconnections and reaction sequences. One such approach involves the transition-metal-free synthesis of 2-aminobenzophenones from readily available 2-arylindoles. asianpubs.org

Process Optimization: There is an emphasis on improving reaction conditions to be more environmentally benign and efficient. This includes the application of technologies such as ultrasound irradiation to increase yields and shorten reaction times, or the use of continuous flow chemistry to improve control and scalability. asianpubs.orgmdpi.com

Collectively, these research objectives aim to expand the synthetic toolbox available to chemists, enabling the streamlined production of this compound and its derivatives for applications across the chemical sciences. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B8800085 4-Amino-3-methylbenzophenone CAS No. 4934-55-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4934-55-8

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(4-amino-3-methylphenyl)-phenylmethanone

InChI

InChI=1S/C14H13NO/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3

InChI Key

ZCVUMNJAVAXADT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 4 Amino 3 Methylbenzophenone

Established Synthetic Routes to 4-Amino-3-methylbenzophenone

Friedel-Crafts Acylation Strategies for Benzophenone (B1666685) Core Formation

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of this compound, the logical starting material would be 2-methylaniline (o-toluidine). However, the presence of the amino group complicates the reaction as it can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution.

To circumvent this issue, a common strategy involves the protection of the amino group as an amide. The acylation is then performed on the N-acylated 2-methylaniline. The amide group is electron-withdrawing, which deactivates the ring, but still directs the incoming acyl group to the para position relative to the amino group, yielding the desired 4-amino substitution pattern after deprotection. The methyl group further influences the regioselectivity of the acylation.

An efficient pathway for the synthesis of aminobenzophenone derivatives via Friedel-Crafts benzoylation using copper triflate as a catalyst has been explored. This method can be carried out under solvent-free conditions, and the catalyst can be recovered and reused. The reaction of N-phenylbenzamide with 4-fluorobenzoyl chloride at 150°C for 2 hours under conventional heating yielded the corresponding aminobenzophenone derivative in good yield.

SubstrateAcylating AgentCatalystConditionsYield of Aminobenzophenone Derivative (%)Isomeric Ratio (o-/p-)Reference
N-phenylbenzamide4-fluorobenzoyl chlorideCu(OTf)₂150 °C, 2 h7921/79
N-(m-tolyl)acetamideBenzoyl chlorideAlCl₃CS₂, reflux---
N-(o-tolyl)acetamideBenzoyl chlorideAlCl₃Nitrobenzene---

Alternative Condensation and Coupling Approaches to this compound

Beyond Friedel-Crafts acylation, other condensation and coupling strategies offer alternative pathways to this compound. One notable method involves the use of organometallic reagents, such as Grignard reagents. This approach typically involves the reaction of a phenylmagnesium halide with a substituted benzonitrile (B105546) or benzoyl chloride. For the synthesis of this compound, this could involve the reaction of phenylmagnesium bromide with 4-amino-3-methylbenzonitrile. The amino group would likely require protection to be compatible with the Grignard reagent.

The reaction of 2-aminobenzonitriles with aryl-Grignard or lithium reagents has been shown to produce 2-aminobenzophenones in good yields. This transformation proceeds via nucleophilic addition of the organometallic reagent to the nitrile, forming an imine salt intermediate, which is then hydrolyzed to the corresponding ketone.

Another approach involves the reaction of an anthranilic acid amide with a halobenzene in the presence of an alkyllithium. The alkyllithium preferentially reacts with the halobenzene to form a phenyllithium (B1222949) species, which then reacts with the amide to form the benzophenone.

Modern and Sustainable Synthetic Approaches for this compound and its Precursors

Recent advancements in synthetic chemistry have led to the development of more efficient and sustainable methods for the synthesis of benzophenones and their derivatives. These modern approaches often utilize catalytic systems and advanced technologies to improve yields, reduce waste, and simplify reaction procedures.

Catalytic Synthesis of this compound Derivatives (e.g., Suzuki, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These methods offer a versatile approach to the synthesis of this compound and its derivatives.

The Suzuki-Miyaura coupling can be employed to form the biaryl ketone scaffold. This could involve the reaction of a boronic acid derivative of one aromatic ring with a halide derivative of the other, in the presence of a palladium catalyst and a base. For instance, the coupling of (4-amino-3-methylphenyl)boronic acid with benzoyl chloride would yield the target molecule. The use of acyl chlorides as electrophiles in Suzuki couplings to produce aryl ketones is a known strategy.

The Buchwald-Hartwig amination provides a direct route to forming the C-N bond in aminobenzophenones. This reaction can be used to couple an aryl halide with an amine in the presence of a palladium catalyst and a base. For example, 4-bromo-3-methylbenzophenone could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield this compound. The synthesis of substituted aryl aminobenzophenones has been achieved in good to excellent yields using palladium-catalyzed aryl amination.

Aryl Halide/TriflateAmine/Boronic AcidCatalyst System (Catalyst/Ligand)BaseSolventConditionsProductYield (%)Reference
4-BromobenzophenoneAnilinePd(OAc)₂ / BINAPNaOtBuToluene100 °C, 16 h4-Anilinobenzophenone95
2-Bromo-13α-estrone 3-benzyl etherAnilinePd(OAc)₂ / X-PhosKOt-BuTolueneMW, 100 °C, 10 min2-Anilino-13α-estrone derivative92
4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃K₂CO₃TolueneReflux, 4 h4-Phenylbenzophenone-

Flow Chemistry and Microwave-Assisted Synthesis Techniques in Benzophenone Chemistry

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. The synthesis of substituted aryl aminobenzophenones has been efficiently achieved using palladium-catalyzed aryl amination under microwave irradiation, providing a rapid route to these compounds.

Flow chemistry , or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of ketones, including benzophenone derivatives, has been successfully demonstrated using flow chemistry. For example, the reaction of Weinreb amides with organometallic reagents in a continuous flow system allows for precise temperature control and rapid reaction times, leading to high yields of the desired ketones.

Solid-Phase Organic Synthesis Methodologies for this compound Analogs

Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of libraries of compounds for drug discovery and other applications. In SPOS, molecules are covalently attached to an insoluble solid support (resin) and synthesized in a stepwise manner. This approach simplifies purification, as excess reagents and byproducts can be removed by simple filtration and washing.

While the direct solid-phase synthesis of this compound itself is not extensively reported, the methodology is well-suited for the preparation of its analogs. A common strategy involves attaching a building block to a resin via a suitable linker, performing a series of reactions on the solid support, and then cleaving the final product from the resin. For the synthesis of benzophenone analogs, a precursor to one of the aromatic rings could be attached to the resin, followed by the construction of the diaryl ketone moiety through reactions such as Friedel-Crafts acylation or palladium-catalyzed cross-coupling. The use of Weinreb aminomethyl resin in solid-phase synthesis allows for the preparation of ketones by reacting the resin-bound substrate with Grignard reagents.

Derivatization Strategies for Functionalizing this compound

The synthetic utility of this compound is significantly enhanced through various derivatization strategies that target its reactive functional groups: the primary amino group and the benzophenone skeleton. These modifications allow for the construction of a diverse array of more complex molecules with potential applications in various fields of chemical science.

Chemical Modification of the Amino Group (e.g., Acylation, Diazotization and Coupling Reactions, Schiff Base Formation)

The primary amino group in this compound is a versatile handle for a multitude of chemical transformations, including acylation, diazotization followed by coupling, and the formation of Schiff bases.

Acylation: The reaction of the amino group of this compound with acylating agents such as acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. This transformation is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The acylation of primary amines is a well-established and efficient reaction. For instance, in a related compound, p-aminophenol, acylation occurs preferentially at the more nucleophilic amino group rather than the hydroxyl group. This suggests that the amino group of this compound would readily undergo acylation.

A general representation of the acylation of this compound is depicted below:

Scheme 1: General reaction for the acylation of this compound.

Reactant 1Acylating AgentConditionsProduct
This compoundAcetyl chlorideBase (e.g., pyridine), inert solventN-(4-benzoyl-2-methylphenyl)acetamide
This compoundBenzoyl chlorideBase (e.g., triethylamine), CH2Cl2N-(4-benzoyl-2-methylphenyl)benzamide

Diazotization and Coupling Reactions: Aromatic primary amines can be converted to diazonium salts through a process known as diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The resulting diazonium salt of this compound is a versatile intermediate.

These diazonium salts are electrophilic and can react with electron-rich aromatic compounds (coupling components) such as phenols, anilines, and naphthols in what are known as azo coupling reactions. This process is the basis for the synthesis of a vast array of azo dyes. The reaction with 4-aminoacetophenone, a structurally similar compound, to form azo dyes is well-documented. jbiochemtech.comresearchgate.net The general procedure involves the slow addition of the cold diazonium salt solution to a solution of the coupling component. unb.cacuhk.edu.hk The position of the azo linkage on the coupling component is typically directed by the existing substituents. Most azo dyes are synthesized by the diazotization of a primary aromatic amine, followed by coupling with one or more electron-rich nucleophiles. nih.gov

Scheme 2: Diazotization of this compound and subsequent azo coupling.

Diazonium Salt from this compoundCoupling ComponentConditionsProduct Class
4-Benzoyl-2-methylbenzenediazonium chloridePhenolAlkaline medium, 0-5 °CAzo dye
4-Benzoyl-2-methylbenzenediazonium chlorideN,N-DimethylanilineAcidic to neutral pH, 0-5 °CAzo dye
4-Benzoyl-2-methylbenzenediazonium chloride2-NaphtholAlkaline medium, 0-5 °CAzo dye

Schiff Base Formation: The reaction of the primary amino group of this compound with an aldehyde or a ketone results in the formation of an imine, commonly known as a Schiff base. chemsociety.org.ng This condensation reaction is typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. Acid or base catalysis can also be employed. chemsociety.org.ng Schiff bases are a significant class of compounds with a wide range of applications. The formation of Schiff bases from aromatic aldehydes is generally more favorable due to the formation of a stable conjugated system. unsri.ac.id

Scheme 3: General reaction for the formation of a Schiff base from this compound.

Reactant 1Carbonyl CompoundConditionsProduct
This compoundBenzaldehydeReflux in ethanol, catalytic acid(E)-4-(benzylideneamino)-3-methylbenzophenone
This compoundSalicylaldehydeReflux in methanol2-(((4-benzoyl-2-methylphenyl)imino)methyl)phenol
This compoundAcetoneReflux, catalytic acid(E)-3-methyl-4-((propan-2-ylidene)amino)benzophenone

Modifications on the Benzophenone Skeleton of this compound

The benzophenone skeleton of this compound possesses two aromatic rings that can potentially undergo further chemical modifications, primarily through electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the directing effects of the substituents already present on the rings.

The substituted phenyl ring contains a strongly activating, ortho-, para-directing amino group (-NH2), a weakly activating, ortho-, para-directing methyl group (-CH3), and is attached to the deactivating, meta-directing carbonyl group (-C=O). The unsubstituted phenyl ring is deactivated by the carbonyl group.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, the incoming electrophile will preferentially attack the more activated aromatic ring. msu.edumasterorganicchemistry.com In the case of this compound, the ring bearing the amino and methyl groups is significantly more activated than the other phenyl ring. The powerful activating and directing effect of the amino group will dominate, directing incoming electrophiles to the positions ortho and para to it. The position para to the amino group is already substituted, so substitution is expected to occur at the position ortho to the amino group (and meta to the methyl group).

It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group will be protonated to form an ammonium (B1175870) group (-NH3+), which is a strongly deactivating and meta-directing group. This would drastically change the outcome of the reaction. Therefore, to achieve substitution directed by the amino group, it is often necessary to protect it first, for example, by acylation to form an amide. The amide group is still activating and ortho-, para-directing but less so than the amino group, offering better control over the reaction.

ReactionReagentsExpected Major Product (with protected amino group)
NitrationHNO3, H2SO42-Methyl-5-nitro-4-(acylamino)benzophenone
BrominationBr2, FeBr35-Bromo-2-methyl-4-(acylamino)benzophenone
Friedel-Crafts AcylationRCOCl, AlCl35-Acyl-2-methyl-4-(acylamino)benzophenone

Multi-Component and Tandem Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. tcichemicals.combeilstein-journals.org These reactions are highly efficient in building molecular complexity. Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step.

This compound, with its primary amino group, is a suitable candidate to act as the amine component in various well-known MCRs.

Potential Multi-Component Reactions:

Ugi Reaction: The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org this compound could serve as the amine component, leading to the formation of complex α-acylamino amides.

Biginelli Reaction: This reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. While the classical Biginelli reaction uses urea, variations exist where other amine-containing components can be incorporated.

Hantzsch Dihydropyridine Synthesis: This MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. tcichemicals.com this compound could potentially be used as the nitrogen source in variations of this reaction.

Tandem Reactions for Heterocycle Synthesis: The functionalities present in derivatives of this compound can be exploited in tandem reactions to construct heterocyclic systems. For example, a Schiff base formed from this compound could undergo a subsequent intramolecular cyclization reaction if the other reactant contains a suitably positioned functional group. Another possibility is the use of this compound in A³ coupling reactions (aldehyde-alkyne-amine) which can be followed by an intramolecular cyclization to yield various nitrogen-containing heterocycles. arkat-usa.org

The table below illustrates a hypothetical Ugi reaction involving this compound.

AldehydeAmineCarboxylic AcidIsocyanideProduct Type
BenzaldehydeThis compoundAcetic acidtert-Butyl isocyanideα-Acylamino amide derivative

Reactivity Profiles and Elucidation of Reaction Mechanisms for 4 Amino 3 Methylbenzophenone

Electrophilic Aromatic Substitution Reactions on the 4-Amino-3-methylbenzophenone Framework

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In this compound, the substituted phenyl ring is highly activated towards electrophiles due to the presence of the strongly electron-donating amino group and the weakly electron-donating methyl group.

The amino and methyl groups are ortho, para-directing activators. youtube.commsu.edu The powerful activating effect of the amino group, which donates electron density to the ring through resonance, combined with the inductive effect of the methyl group, makes the substituted ring significantly more nucleophilic than the unsubstituted phenyl ring. Consequently, electrophilic attack will preferentially occur on this activated ring.

The directing effects of the substituents determine the regioselectivity of the substitution. The positions ortho and para to the amino group are strongly activated.

Position 5: Ortho to the amino group and meta to the methyl group.

Position 1: Para to the methyl group and meta to the amino group (and occupied by the benzoyl group).

Given the steric hindrance from the adjacent methyl group and the powerful directing nature of the amino group, electrophiles are most likely to attack at the position ortho to the amino group and meta to the methyl group (C5). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgtotal-synthesis.com For instance, nitration would be expected to yield primarily (4-amino-3-methyl-5-nitrophenyl)(phenyl)methanone.

Nucleophilic Additions and Condensations at the Carbonyl Center of this compound

The carbonyl group of the benzophenone (B1666685) moiety is electrophilic and susceptible to attack by nucleophiles. However, the resonance stabilization provided by the two aromatic rings reduces the reactivity of the carbonyl carbon compared to aliphatic ketones. The reaction typically involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which can then be protonated to yield an alcohol.

Common nucleophilic addition reactions at the carbonyl center include:

Grignard Reactions: Reaction with organomagnesium halides (R-MgX) followed by an acidic workup would produce a tertiary alcohol.

Reduction: The carbonyl group can be reduced to a secondary alcohol (benzhydrol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

Condensation reactions, such as the formation of imines or oximes, can also occur at the carbonyl center through reaction with primary amines or hydroxylamine, respectively.

Photochemical Reactivity and Excited-State Processes of this compound

Benzophenone and its derivatives are well-known for their rich photochemical reactivity, which is central to their application in various fields, including as photoinitiators for polymerization. nih.govsellchems.com

Photoinitiation Mechanisms and Radical Formation Studies

Upon absorption of UV light, benzophenone derivatives are promoted to an excited singlet state (S1), which then efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T1). nih.gov The triplet state is a biradical and is the primary species responsible for the photochemical reactivity of benzophenones. researchgate.net

As a Type II photoinitiator, this compound in its triplet state can abstract a hydrogen atom from a suitable donor, such as a tertiary amine synergist often included in the formulation. sinocurechem.comsigmaaldrich.com This process generates a ketyl radical from the benzophenone and an aminoalkyl radical from the synergist. rsc.org The aminoalkyl radical is the primary initiating species for the free-radical polymerization of monomers like acrylates.

The general mechanism can be summarized as:

Excitation: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H (synergist) → BPH• (ketyl radical) + R• (initiating radical)

Initiation: R• + Monomer → Polymer Chain Growth

The presence of the amino group on the benzophenone molecule itself can influence these processes, potentially participating in intramolecular or intermolecular charge transfer states. scilit.com

Excited-State Dynamics and Energy Transfer Pathways of this compound

The excited-state dynamics of substituted benzophenones are complex and heavily influenced by the nature and position of the substituents. aip.orgrsc.org Upon photoexcitation, molecules like this compound can undergo intramolecular charge transfer (ICT), where electron density is transferred from the electron-donating amino-substituted ring (the donor) to the benzoyl group (the acceptor). rsc.orgresearchgate.net

Studies on similar donor-acceptor benzophenone dyads show that after excitation, ICT and intersystem crossing (ISC) are key processes. rsc.orgnih.gov The resulting charge-transfer states can decay through various pathways, including fluorescence, phosphorescence, or non-radiative decay. The solvent polarity can also play a crucial role, stabilizing charge-transfer states in polar environments. nih.gov The relative positioning of the donor and acceptor groups dictates whether charge transfer occurs through-bond or through-space, which in turn affects the lifetime and decay pathways of the excited states. aip.orgrsc.org

Photoreduction and Photocycloaddition Reactions

In the absence of a polymerizable monomer but in the presence of a good hydrogen donor (like isopropyl alcohol), the excited triplet state of benzophenone derivatives will undergo photoreduction. bgsu.edu The primary product from the coupling of two ketyl radicals is a benzpinacol derivative. bgsu.eduacs.org If the hydrogen donor is particularly effective, the ketyl radical can be further reduced to the corresponding benzhydrol (a secondary alcohol).

The general mechanism for photoreduction in an alcohol solvent (R₂CHOH) is:

Excitation & ISC: BP + hν → ³BP*

H-Abstraction: ³BP* + R₂CHOH → BPH• (ketyl radical) + R₂C•OH

Dimerization: 2 BPH• → (BPH)₂ (benzpinacol)

Photocycloaddition, such as the Paterno-Büchi reaction, is another characteristic reaction of excited-state benzophenones with alkenes, leading to the formation of oxetanes.

Oxidative and Reductive Transformations of the Chemical Compound

Beyond reactions centered at the carbonyl group, the other functional groups of this compound can also be transformed.

Oxidative Transformations: The primary amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various functional groups. For example, oxidation of aromatic amines can lead to the formation of nitroso, nitro, or azoxy compounds, and in some cases, can induce polymerization. Strong oxidation may lead to the degradation of the aromatic ring.

Reductive Transformations: The benzoyl carbonyl group can be completely reduced to a methylene (B1212753) group (-CH2-) under specific conditions, converting the benzophenone derivative into a diphenylmethane (B89790) derivative. Common methods for this transformation include:

Clemmensen Reduction: Using amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

Wolff-Kishner Reduction: Using hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures.

These reductions offer a pathway to synthesize (4-amino-3-methylphenyl)(phenyl)methane from this compound.

Interactive Data Table: Reactivity Summary

Reaction Type Functional Group Involved Key Reagents/Conditions Expected Product Type
Electrophilic Aromatic SubstitutionActivated Phenyl RingHNO₃/H₂SO₄, Br₂/FeBr₃Substituted Benzophenone
Nucleophilic AdditionCarbonyl GroupR-MgX; NaBH₄Tertiary or Secondary Alcohol
PhotoreductionCarbonyl GroupUV light, H-donor (e.g., Isopropanol)Benzpinacol or Benzhydrol
PhotoinitiationCarbonyl GroupUV light, Amine SynergistKetyl & Aminoalkyl Radicals
Complete Carbonyl ReductionCarbonyl GroupZn(Hg), HCl (Clemmensen)Diphenylmethane derivative
OxidationAmino GroupVarious Oxidizing AgentsNitroso, Nitro, Azo compounds

Mechanistic Investigations of Specific Transformations Involving this compound (e.g., C-H Activation Studies)

The reactivity of this compound in C-H activation reactions is largely governed by the directing capabilities of its amino and carbonyl groups, as well as the electronic nature of the aromatic rings. Mechanistic investigations into the transformations of analogous compounds provide a framework for understanding the potential C-H activation pathways for this specific molecule.

One of the most probable modes of C-H activation for this compound is through directed metalation-deprotonation (CMD) . In this mechanism, a functional group on the substrate coordinates to a metal catalyst, directing the cleavage of a specific C-H bond, typically in the ortho position.

The amino group in this compound can act as a directing group in transition-metal-catalyzed C-H functionalization. For instance, in reactions catalyzed by rhodium(III), the reaction is proposed to proceed through a Rh(I)/Rh(III) catalytic cycle. Computational studies on related systems have shown that the C-H bond cleavage is a crucial step, and its mechanism can vary.

A plausible catalytic cycle for a hypothetical rhodium-catalyzed C-H amination of this compound is outlined below:

Coordination: The catalytic cycle would likely begin with the coordination of the rhodium catalyst to the amino group of this compound.

C-H Activation: This is followed by the key C-H activation step, which could proceed via a concerted metalation-deprotonation (CMD) pathway. In this step, the C-H bond ortho to the amino group is cleaved with the assistance of a base.

Transformation of the C-Rh bond: The resulting rhodacycle intermediate can then undergo various transformations, such as insertion of an unsaturated partner (e.g., an alkyne or alkene).

Reductive Elimination: The final step involves reductive elimination to form the product and regenerate the active rhodium catalyst.

The regioselectivity of such reactions is a critical aspect of the mechanistic investigation. The presence of the methyl group at the 3-position and the benzoyl group at the 4-position would influence the electronic and steric environment of the C-H bonds on the substituted phenyl ring, thereby dictating which C-H bond is preferentially activated.

Another potential avenue for C-H activation of this compound is through palladium-catalyzed cross-coupling reactions , such as the Heck reaction. While the classical Heck reaction involves the reaction of an aryl halide with an alkene, variations involving C-H activation have been developed.

In a hypothetical intramolecular Heck-type reaction of a derivative of this compound, the mechanism would likely involve the following key steps:

Oxidative Addition: The catalytic cycle would initiate with the oxidative addition of a Pd(0) species to an aryl halide or triflate. In a C-H activation variant, this step is replaced by the direct activation of a C-H bond.

Alkene Insertion: The resulting Pd(II) species would then coordinate to an alkene, followed by migratory insertion of the alkene into the Pd-C bond.

β-Hydride Elimination: Subsequent β-hydride elimination would yield the final product and a Pd(II)-hydride species.

Reductive Elimination: Finally, reductive elimination of HX with the assistance of a base would regenerate the Pd(0) catalyst.

Computational studies on similar systems have been instrumental in elucidating the intricate details of these catalytic cycles, including the geometries of transition states and the energy barriers of each elementary step.

Table of Plausible Intermediates in C-H Activation of this compound:

Intermediate TypePlausible Structure/DescriptionCatalytic CycleRole
RhodacycleA five-membered ring containing a Rh-C bond ortho to the amino group.Rh(III)-catalyzed C-H aminationKey intermediate after C-H activation.
PalladacycleA five-membered ring containing a Pd-C bond, potentially directed by the amino or a modified carbonyl group.Pd(II)-catalyzed C-H functionalizationIntermediate formed during the C-H activation step.
π-Allyl ComplexIn reactions involving allylic C-H activation of a derivative.Rhodium-catalyzed allylic aminationResting state or reactive intermediate.

While direct experimental data on the mechanistic investigations of C-H activation for this compound is limited, the established principles of organometallic chemistry and catalysis provide a robust framework for predicting its reactivity and designing synthetic transformations. Further dedicated computational and experimental studies would be invaluable in providing a more detailed and nuanced understanding of the reaction mechanisms involving this versatile chemical compound.

Advanced Spectroscopic and Analytical Characterization Methodologies in 4 Amino 3 Methylbenzophenone Research

Comprehensive Structural Elucidation using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Amino-3-methylbenzophenone in solution. It provides detailed information about the chemical environment of each proton and carbon atom.

While one-dimensional (1D) NMR provides initial data, 2D NMR experiments are crucial for confirming the complex structure and assigning specific resonances, especially within the aromatic regions. rsc.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons on the substituted aminomethylphenyl ring and separately among the protons of the unsubstituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is used to definitively assign the chemical shifts of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations for this compound would include the correlation from the methyl protons to the C3 and C4 carbons of the substituted ring, and crucially, correlations from the aromatic protons on both rings to the central carbonyl carbon, confirming the benzophenone (B1666685) framework.

These 2D techniques collectively allow for the unequivocal assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic rings. rsc.orgharvard.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
1 - ~138 H2, H6, H8, H9
2 ~7.6 ~130 C4, C6, C=O
3 ~7.5 ~128 C1, C5
4 ~7.4 ~132 C2, C6
5 ~7.5 ~128 C1, C3
6 ~7.6 ~130 C2, C4, C=O
7 - ~125 H8, H9, H12
8 ~7.1 ~133 C10, C12, C=O
9 ~6.7 ~118 C7, C11
10 - ~148 H9, H11, -CH₃
11 - ~124 H9, -CH₃
12 ~7.2 ~135 C8, C10, -CH₃
-CH₃ ~2.1 ~17 C10, C11, C12
C=O - ~196 H2, H6, H8

Solid-state NMR (ssNMR) provides insight into the structure of this compound in the solid phase. Unlike solution-state NMR, ssNMR can distinguish between different crystalline forms (polymorphs) and amorphous states. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. These studies can reveal information about intermolecular interactions, such as hydrogen bonding involving the amine group, and packing arrangements within the crystal lattice, which are averaged out in solution.

Vibrational Spectroscopy for Molecular Structure and Mechanistic Insights (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. nih.gov These methods are excellent for identifying functional groups and providing a molecular "fingerprint." libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. Key characteristic absorption bands for this compound include the strong carbonyl (C=O) stretch, the N-H stretches of the primary amine, and various C-H and C=C stretches within the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. youtube.com Therefore, some vibrations may be strong in Raman and weak in IR, or vice versa. For instance, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500 Medium-Strong Weak
Aromatic (C-H) Stretch 3000 - 3100 Medium Strong
Methyl (C-H) Stretch 2850 - 3000 Medium Medium
Carbonyl (C=O) Stretch 1630 - 1660 Strong Medium
Aromatic (C=C) Ring Stretch 1450 - 1600 Medium-Strong Strong
Amine (N-H) Scissoring 1590 - 1650 Medium Weak
Phenyl-Carbonyl (C-C) Stretch 1250 - 1350 Strong Medium

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₄H₁₃NO), the calculated exact mass is 211.0997 g/mol . nih.gov HRMS can confirm this mass with high accuracy, typically to within a few parts per million (ppm).

Beyond mass determination, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. chemguide.co.uk When the molecular ion of this compound is subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner, providing structural information. nih.gov The most common fragmentation patterns for benzophenones involve cleavage alpha to the carbonyl group.

Predicted Fragmentation Pathway:

Formation of the Molecular Ion (M⁺˙): m/z = 211

Alpha-Cleavage: Loss of the unsubstituted phenyl radical (•C₆H₅) to form the 4-amino-3-methylbenzoyl cation.

[M - C₆H₅]⁺ → m/z = 134

Alpha-Cleavage: Loss of the 4-amino-3-methylphenyl radical to form the benzoyl cation.

[M - C₇H₈N]⁺ → m/z = 105

Further Fragmentation: The benzoyl cation (m/z = 105) can subsequently lose carbon monoxide (CO) to form the phenyl cation.

[C₇H₅O]⁺ - CO → [C₆H₅]⁺ → m/z = 77

The relative abundance of these fragment ions in the mass spectrum helps to confirm the identity and structure of the molecule. researchgate.net

Electronic Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org The spectrum of this compound is characterized by absorption bands resulting from electronic transitions within its chromophores—the conjugated system of the benzophenone core. tanta.edu.eg

Two primary types of transitions are expected for this molecule:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of the aromatic rings and the carbonyl group's C=C and C=O double bonds and typically result in strong absorption bands. uzh.ch

n → π* Transitions: This transition involves promoting a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* anti-bonding orbital. uzh.ch These transitions are lower in energy (occur at longer wavelengths) and are generally much weaker in intensity than π → π* transitions. shu.ac.uk

The presence of the amino (-NH₂) and methyl (-CH₃) groups on one of the phenyl rings acts as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzophenone. The amino group, in particular, extends the conjugation of the system, lowering the energy gap for the π → π* transition.

Table 3: Compound Names Mentioned

Compound Name

Fluorescence and Phosphorescence Emission Studies

Photoluminescence studies, encompassing fluorescence and phosphorescence, are crucial for elucidating the electronic structure and excited-state properties of molecules. For aminobenzophenones, these emission characteristics are highly sensitive to the molecular environment, including temperature and the polarity of the surrounding matrix.

Research on the closely related compound 4-aminobenzophenone (B72274) reveals that its luminescence properties are strongly dependent on experimental conditions. While fluorescence is not typically observed in fluid solutions at room temperature, it can be detected in rigid matrices at 77 K. This suggests that at low temperatures, the efficiency of intersystem crossing is not 100%, allowing for radiative decay from the singlet excited state.

Phosphorescence, the emission from the triplet excited state, is more commonly observed for these compounds. The nature of the lowest-lying triplet state in p-aminobenzophenone (PABP) is dictated by the solvent environment. In polar solvents, the lowest triplet state is a charge-transfer (CT) state, whereas in non-polar solvents, it is an n,π* state. nih.gov The phosphorescence lifetime of PABP is noted to be longer than that of benzophenone, which is indicative of a ³(CT) low-lying triplet state. nih.gov The emission maxima for 4-aminobenzophenone vary significantly with the matrix, as detailed in the table below.

MatrixFluorescence Maxima (Å) at 77 KPhosphorescence Maxima (Å) at 77 K
EtOH44004800
EPA43504700
Cyclohexane46804400
3-methyl-pentane48004900
Polystyrene4400Not Reported

Data derived from studies on 4-aminobenzophenone, a structural analog.

Time-Resolved Spectroscopy for Excited-State Lifetime and Dynamics

Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, are indispensable for directly observing the transient species formed after photoexcitation and for measuring their lifetimes. These methods provide critical information on the photophysical and photochemical pathways of a molecule.

Studies on benzophenone derivatives, like ortho-methylbenzophenone, using femtosecond to nanosecond transient absorption spectroscopy have successfully characterized the sequence of events following excitation. nih.gov Typically, upon absorption of light, the molecule is promoted to an excited singlet state. This is often followed by rapid intersystem crossing to a triplet state, which can then lead to the formation of biradical intermediates and other transient species. nih.gov The kinetics of the decay of these intermediates can be monitored at specific wavelengths, allowing for the determination of their lifetimes and the elucidation of reaction mechanisms. researchgate.net

Advanced techniques like time-resolved X-ray absorption spectroscopy can offer even more detailed insights, combining temporal resolution with element and site specificity to track processes like internal conversion and intersystem crossing with high precision. chemrxiv.org For this compound, such studies would reveal the influence of the amino and methyl substituents on the excited-state dynamics, including the lifetimes of singlet and triplet states and the efficiency of photochemical reactions.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which govern the physical properties and packing of the material in the solid state.

While the crystal structure for this compound itself is not available in the cited literature, the structure of the closely related compound, Methyl 4-amino-3-methylbenzoate, offers significant insight into the geometry of the 4-amino-3-methylphenyl moiety. In the crystal structure of this analog, the amino nitrogen and the methyl carbon atoms are essentially coplanar with the benzene (B151609) ring. nih.govresearchgate.net The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which link adjacent molecules into chains. nih.govresearchgate.net This type of hydrogen bonding network would likely be a key feature in the supramolecular structure of this compound as well.

Crystal Data for Methyl 4-amino-3-methylbenzoate
Empirical FormulaC₉H₁₁NO₂
Formula Weight165.19
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 7.5670 (15) Å
b = 6.1080 (12) Å
c = 18.127 (4) Å
β = 98.14 (3)°
Volume829.4 (3) ų
Z (Molecules per unit cell)4

Data obtained from the crystallographic study of Methyl 4-amino-3-methylbenzoate, a compound containing the same substituted aromatic ring. nih.govresearchgate.net

Advanced Analytical Methods for Detection and Quantification in Research Contexts

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of specific compounds within complex mixtures. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's volatility and thermal stability. uoguelph.ca

For benzophenone and its derivatives, both GC-MS and LC-MS methods have been successfully developed. nih.govfrontiersin.org A typical GC-MS method for related compounds involves sample preparation steps like ultrasonic extraction followed by a solid-phase extraction (SPE) clean-up to remove interfering matrix components. nih.gov The analysis is often performed using tandem mass spectrometry (MSn) for enhanced selectivity and sensitivity, with limits of detection reaching the low microgram-per-kilogram (μg/kg) range. nih.gov

LC-MS/MS is particularly suited for analyzing a wide range of compounds in aqueous samples. frontiersin.org Methods for benzophenone in wastewater have been established using solid-phase extraction cartridges for sample concentration, followed by separation on a C18 column and detection by tandem mass spectrometry. frontiersin.org The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures high specificity and accurate quantification.

TechniqueSample Preparation ExampleTypical ApplicationKey Advantages
GC-MSUltrasonic Extraction, Solid-Phase Extraction (SPE) CleanupAnalysis of benzophenones in solid matrices (e.g., food packaging, cereals) nih.govHigh resolution for volatile/semi-volatile compounds; extensive spectral libraries for identification. uoguelph.ca
LC-MS/MSSolid-Phase Extraction (SPE) on HLB cartridgesQuantification of benzophenone and other contaminants in wastewater frontiersin.orgSuitable for non-volatile and thermally labile compounds; high sensitivity and specificity with MS/MS. uoguelph.cafrontiersin.org

Derivatization is a chemical modification strategy used to improve a compound's analytical properties, such as its volatility for GC analysis or its ionization efficiency for mass spectrometry. For a molecule like this compound, the primary amino group is an ideal target for derivatization to enhance its detection, particularly in advanced applications like MALDI Imaging Mass Spectrometry (MALDI-IMS).

MALDI-IMS is a powerful technique that maps the spatial distribution of molecules directly in tissue sections. However, the detection of small molecules like amino compounds can be challenging due to low ionization efficiency. nih.govnih.gov On-tissue derivatization addresses this by reacting the analyte with a reagent that imparts a permanent charge or a more easily ionizable group.

For primary amines, several effective derivatization reagents have been developed:

Pyridinium-based reagents like 2,4-diphenyl-pyranylium tetrafluoroborate (B81430) (DPP-TFB) react with primary amines to form charged N-alkyl pyridinium (B92312) ions. These pre-charged derivatives are readily detected with high sensitivity in MALDI-IMS. nih.gov

Aldehyde-based reagents such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferyl aldehyde, CA) react with amines to form a stable Schiff base. This modification improves specificity and sensitivity, and the reaction can be performed directly on the tissue by using MALDI targets precoated with the reagent. nih.gov

These strategies significantly improve the signal-to-noise ratio and allow for the precise localization of amine-containing compounds like this compound within a biological sample, augmenting histological analysis with detailed molecular maps. nih.gov

Computational Chemistry and Theoretical Studies of 4 Amino 3 Methylbenzophenone

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in exploring the fundamental electronic characteristics of 4-Amino-3-methylbenzophenone.

Density Functional Theory (DFT) Studies on Molecular Geometry, Stability, and Conformational Analysis

DFT calculations are a powerful tool for determining the three-dimensional arrangement of atoms in a molecule, its relative stability, and the various shapes it can adopt through the rotation of its chemical bonds. While specific DFT studies exclusively focused on this compound are not extensively documented in the searched literature, valuable insights can be drawn from computational studies on structurally similar compounds, such as aminobenzophenones and their derivatives.

For instance, DFT studies on related aminobenzophenone compounds reveal that the introduction of amino and methyl groups to the benzophenone (B1666685) framework can influence the dihedral angles between the phenyl rings and the carbonyl group. These structural parameters are crucial in determining the extent of electronic conjugation within the molecule, which in turn affects its stability and photophysical properties. The planarity of the molecule is a key factor; a more planar conformation generally leads to greater electronic delocalization and stability.

In the case of this compound, the presence of the amino group at the para-position and the methyl group at the meta-position relative to the carbonyl bridge is expected to induce specific conformational preferences. The amino group, being an electron-donating group, can participate in resonance with the aromatic ring and the carbonyl group, which would favor a more planar arrangement of that substituted phenyl ring with the carbonyl moiety. Conversely, steric hindrance from the methyl group might lead to a slight twisting of this ring. Conformational analysis of similar molecules suggests that several low-energy conformations may exist, with the most stable one representing a balance between electronic stabilization and steric repulsion.

To provide a more concrete, albeit comparative, understanding, a study on 3,4-diaminobenzophenone (B196073) provides optimized geometric parameters which can serve as a reference for the bond lengths and angles in a similarly substituted benzophenone core.

Table 1: Selected Optimized Geometrical Parameters of a Related Aminobenzophenone Derivative (3,4-diaminobenzophenone)

ParameterBond Length (Å)Bond Angle (°)
C=O1.24-
C-C (carbonyl-phenyl)1.49-
C-N (amino-phenyl)1.39-
C-C-C (phenyl ring)-~120
C-CO-C-~122

Note: The data presented is for a structurally similar compound and is intended to provide a general idea of the expected values for this compound. Specific values for the target compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that helps in understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

For this compound, the amino group, being a strong electron-donating group, is expected to significantly raise the energy of the HOMO, which is likely to be localized on the amino-substituted phenyl ring. The benzoyl group, on the other hand, is an electron-withdrawing group and will lower the energy of the LUMO, which is anticipated to have significant character on the carbonyl group and the unsubstituted phenyl ring. This push-pull electronic effect would lead to a smaller HOMO-LUMO gap compared to unsubstituted benzophenone. A smaller energy gap suggests that the molecule can be more easily excited, which has implications for its photophysical properties.

Table 2: Conceptual Frontier Molecular Orbital Characteristics for this compound

Molecular OrbitalExpected Primary LocalizationEnergy Level (Relative)
HOMOAmino-substituted phenyl ringHigh
LUMOCarbonyl group and unsubstituted phenyl ringLow
HOMO-LUMO Gap-Relatively Small

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their UV-Vis and infrared (IR) spectra. These theoretical predictions can then be compared with experimental data to validate the computational model and gain a more detailed understanding of the electronic transitions and vibrational modes.

For this compound, TD-DFT calculations would be expected to predict electronic transitions in the UV-Vis region. The lowest energy transition would likely correspond to the promotion of an electron from the HOMO to the LUMO. Given the expected nature of these orbitals, this transition would have a significant charge-transfer character, moving electron density from the amino-substituted ring to the benzoyl part of the molecule. Such charge-transfer transitions are typically sensitive to the polarity of the solvent.

Similarly, the vibrational frequencies of this compound can be calculated and compared with experimental IR spectra. This comparison helps in the assignment of the observed vibrational bands to specific molecular motions, such as the stretching of the carbonyl group (C=O), the N-H bonds of the amino group, and the various vibrations of the aromatic rings. While a direct comparison for this compound is not available in the searched results, studies on other aminobenzophenones have shown good agreement between calculated and experimental IR spectra, confirming the utility of DFT in predicting vibrational properties. For instance, a study on 3,4-diaminobenzophenone presented a comparison of calculated and experimental IR bands, which can serve as a qualitative guide.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transient intermediates and the calculation of the energy barriers of transition states. For a molecule like this compound, photochemical reactions are of particular interest due to the benzophenone chromophore.

Upon absorption of UV light, benzophenone and its derivatives can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is known to be highly reactive and can participate in various photochemical reactions, such as hydrogen abstraction. The presence of the amino and methyl substituents in this compound would be expected to influence the properties of the excited states and, consequently, the reaction pathways.

While specific computational studies on the reaction mechanisms of this compound are not found in the provided search results, research on p-aminobenzophenone has shown that the nature of the lowest triplet state can be solvent-dependent, which in turn affects its photoreactivity. Computational studies can map out the potential energy surfaces of the ground and excited states to identify the most likely reaction pathways and the structures of the transition states involved.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can be employed to explore its conformational space, which is the full range of three-dimensional shapes the molecule can adopt.

By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule in different environments, such as in various solvents. The simulations can provide insights into the dynamics of the dihedral angle rotations between the phenyl rings and the carbonyl group, and how these motions are influenced by interactions with the surrounding solvent molecules. Understanding the conformational dynamics is crucial as the molecular shape can significantly impact its properties and reactivity. General studies on benzophenone in different solvents have shown that solute-solvent interactions can be effectively modeled using MD simulations to understand solvatochromic effects.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While often used in drug design (a biological context), QSAR methods can also be applied in non-biological contexts, such as predicting photophysical properties or catalytic activity.

For a series of substituted benzophenones, including this compound, a QSAR model could be developed to predict properties like the wavelength of maximum absorption (λmax), fluorescence quantum yield, or the efficiency of intersystem crossing. The model would use various calculated molecular descriptors (e.g., electronic properties like HOMO-LUMO gap, steric parameters, and hydrophobicity) as independent variables to predict the property of interest.

While no specific QSAR studies for the non-biological properties of this compound were found, the principles of QSAR are broadly applicable. Such a study would involve synthesizing and experimentally characterizing a series of related compounds and then using computational methods to generate the necessary descriptors to build a predictive model. This approach can be a valuable tool in the rational design of new materials with tailored photophysical or catalytic properties.

Advanced Applications of 4 Amino 3 Methylbenzophenone and Its Derivatives in Materials Science and Specialized Chemical Fields

Role in the Synthesis of Advanced Polymer Systems and Resins

4-Amino-3-methylbenzophenone, possessing both an amine group and a benzophenone (B1666685) moiety, serves as a versatile monomer and building block in the development of advanced polymer systems and resins. The aromatic amine functionality allows it to be incorporated into polymer backbones through reactions like polycondensation, leading to the formation of high-performance polymers such as polyamides and polyimides. These polymers are often characterized by high thermal stability and mechanical strength.

Furthermore, the benzophenone component of the molecule provides a site for further chemical modification or imparts specific properties to the resulting resin. Benzophenone derivatives are known to be used in the production of various polymers and plastics. For example, related compounds like 4-hydroxy-3-methyl-benzophenone are utilized in the production of polymers and resins, highlighting the utility of the substituted benzophenone structure in polymer science biosynth.com. The incorporation of the this compound unit can enhance properties such as thermal resistance, dimensional stability, and UV-shielding capabilities in the final polymer product.

Applications in Dye Chemistry and Pigment Development (e.g., Azo Dyes)

The primary amino group on the aromatic ring of this compound makes it a valuable precursor in the synthesis of various dyes and pigments. This amine can be readily diazotized and then coupled with a range of coupling components (such as phenols, naphthols, or aromatic amines) to produce azo dyes. Azo compounds are a significant class of chemical compounds that have long been important as dyes and pigments due to their vibrant colors. jbiochemtech.com About half of the dyes used in industrial applications are azo dyes, which are most commonly prepared from diazonium salts derived from aromatic amines jbiochemtech.com.

The specific structure of this compound, with its methyl and benzoyl substituents, influences the final properties of the resulting azo dye. These substituents can modify the electron density of the aromatic system, thereby affecting the wavelength of maximum absorption (λmax) and, consequently, the color of the dye. Additionally, the bulky benzophenone group can impact the dye's solubility, affinity for different substrates (e.g., textile fibers), and fastness properties, such as lightfastness and wash-fastness. While research often highlights dyes derived from precursors like 4-aminoacetophenone jbiochemtech.comresearchgate.net, the principles of synthesis are directly applicable to this compound for the creation of novel dye structures.

Utilization as a Building Block for Ligands in Coordination Chemistry

In the field of coordination chemistry, molecules that can bind to a central metal atom or ion are known as ligands libretexts.org. This compound is a suitable candidate for creating more complex ligands due to its reactive amine group. This amine can be chemically modified, for instance, through condensation reactions with aldehydes or ketones to form Schiff base ligands. These Schiff bases, which contain an imine (C=N) group, are highly versatile in their ability to coordinate with a wide variety of metal ions cumhuriyet.edu.tr.

The resulting ligands derived from this compound can be mono- or polydentate, meaning they can bind to the metal center through one or more donor atoms. The presence of the benzophenone structure adds steric bulk and potential for π-stacking interactions, which can influence the geometry and stability of the resulting metal complexes nih.gov. The specific design of the ligand allows for the fine-tuning of the electronic and steric properties of the metal's coordination sphere, which is crucial for controlling the reactivity and properties of the final complex cumhuriyet.edu.trresearchgate.net.

Synthesis of Metal Complexes with this compound-derived Ligands

Ligands derived from aminobenzophenone structures are effective in forming stable coordination compounds with various transition metals. For example, a tetradentate Schiff base ligand synthesized from the related compound (3,4-diaminophenyl)(phenyl)methanone has been used to prepare complexes with cobalt(II), copper(II), and nickel(II) cumhuriyet.edu.trresearchgate.net. The synthesis typically involves reacting the Schiff base ligand with a suitable metal salt (e.g., CoCl₂·6H₂O, Cu(CH₃COO)₂) in a 1:1 molar ratio in a solvent like methanol, followed by refluxing to facilitate complexation researchgate.net.

Characterization of these complexes using techniques such as FT-IR, UV-vis, and NMR spectroscopy confirms that the ligand coordinates with the metal ions through the nitrogen atoms of the azomethine group and the oxygen atoms of the hydroxyl group, if present in the Schiff base structure cumhuriyet.edu.trresearchgate.net. The resulting metal complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the coordination number of the metal and the nature of the ligand libretexts.orgnih.gov.

Complex ComponentMetal IonLigand TypeResulting Complex
Example System Co(II), Cu(II), Ni(II)Tetradentate Schiff BaseCo(II), Cu(II), and Ni(II) Complexes
Precursor (3,4-diaminophenyl)(phenyl)methanoneDerived from aminobenzophenoneCharacterized by FT-IR, UV-vis, NMR

Exploration of Catalytic Applications of Metal Complexes

Metal complexes derived from ligands based on aminophenol and related structures often exhibit significant catalytic activity in various organic transformations . The specific catalytic properties are a function of the central metal ion, its oxidation state, and the coordination environment provided by the ligand. For instance, manganese(III) complexes with Schiff-base ligands have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol and 3,5-di-tert-butylcatechol nih.gov.

These complexes can support multiple oxidation states, a key feature for their role in redox catalysis nih.gov. The catalytic cycle may involve the formation of a complex-substrate aggregate followed by an intramolecular electron transfer nih.gov. While direct catalytic studies on complexes derived specifically from this compound are not widely detailed, the established catalytic proficiency of complexes from analogous aminobenzophenone and aminophenol ligands suggests a strong potential for such applications rsc.org. Their utility could extend to reactions such as oxidation, C-H amination, and polymerization, where the tailored ligand structure can influence both activity and selectivity researchgate.net.

Function as Photochemical Initiators and Photo-crosslinkers in Curing Processes

The benzophenone moiety within this compound is a well-known chromophore that can function as a photoinitiator. Photoinitiators are compounds that, upon absorption of light (typically UV), generate reactive species such as free radicals or cations sigmaaldrich.comtcichemicals.com. These species then initiate polymerization of monomers and oligomers in a formulation, a process known as UV curing tcichemicals.com.

This compound belongs to the Type II class of photoinitiators. Upon irradiation, the benzophenone part of the molecule is excited to a triplet state. This excited state then interacts with a co-initiator or synergist, typically a tertiary amine, through a process of hydrogen abstraction or electron transfer. This interaction generates the free radicals that start the polymerization process sigmaaldrich.comresearchgate.net. The presence of the amino group on the benzophenone ring can influence its photochemical properties. Furthermore, the reactive amine group allows for the potential incorporation of the photoinitiator into a polymer backbone, creating a macromolecular photoinitiator. This reduces the migration of small molecule initiators from the cured material, which is a significant advantage in applications like food packaging and coatings researchgate.netgoogle.com.

Photoinitiator ClassMechanismCo-Initiator RequirementKey Feature of this compound
Type II Hydrogen Abstraction/Electron TransferYes (e.g., Tertiary Amine)Benzophenone chromophore for light absorption
Functionality Free Radical GenerationInitiates polymerizationAmine group allows for potential covalent bonding into polymer chains

Development of Sensing Applications (excluding biological sensing)

Derivatives of this compound hold potential for the development of chemical sensors. The core structure can be functionalized to create molecular recognition sites for specific analytes. One promising approach is the creation of molecularly imprinted polymers (MIPs) critex.fr. In this technique, the functionalized monomer derived from this compound would be polymerized in the presence of a template molecule (the target analyte). Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and chemical functionality to the analyte, enabling selective rebinding and detection.

The benzophenone group's spectroscopic properties can be exploited for signal transduction. Changes in the fluorescence or absorbance spectrum of the molecule upon binding to an analyte can be measured. Detection can be achieved through various platforms, such as surface plasmon resonance (SPR) or quartz-crystal microbalance (QCM), which can monitor the binding events in real-time critex.fr. These sensor systems can be designed for monitoring various chemical species in environmental or industrial contexts.

Research into Nonlinear Optical (NLO) Properties of this compound and its Derivatives

Third-order nonlinear optical (NLO) materials are a cornerstone of modern photonics, finding applications in optical switching, data processing, and optical limiting. nih.gov Organic materials, including derivatives of benzophenone, are the subject of significant research due to their large nonlinear responses, rapid response times, and the flexibility of molecular engineering to fine-tune their properties. nih.gov While extensive research on the specific NLO properties of this compound is not widely published, studies on closely related compounds and derivatives provide a strong basis for its potential in this field.

The NLO response in organic molecules is often linked to intramolecular charge transfer. The structure of this compound, which contains an electron-donating amino group and an electron-accepting carbonyl group connected through a π-conjugated system, is characteristic of a "push-pull" molecule. This configuration facilitates charge transfer upon excitation, which is a key mechanism for generating a strong third-order NLO response. Research on other benzophenone derivatives has shown that the introduction of specific substituent groups can enhance these properties. researchgate.net For instance, the addition of strong electron-withdrawing groups, such as a nitro group, can increase the efficiency of charge transfer and result in a stronger NLO response. researchgate.net

The characterization of third-order NLO properties is commonly performed using the Z-scan technique. This method allows for the determination of both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) of a material. scirp.org Studies on various organic compounds, such as hydrazone derivatives which share some structural similarities with substituted benzophenones, have utilized this technique to quantify their NLO response. For example, a hydrazone derivative measured with a continuous wave laser showed a significant nonlinear absorption coefficient. scirp.org The parent molecule, 4-aminobenzophenone (B72274) (ABP), has been successfully grown as a single crystal and investigated for its NLO performance, indicating the promise of this class of compounds. rsc.org The structural features of this compound suggest it is a promising candidate for further investigation to characterize its specific NLO parameters.

Table 1: Third-Order NLO Properties of a Representative Organic Compound
CompoundMeasurement TechniqueLaser Wavelength (nm)Nonlinear Absorption (β) (m/W)Reference
{(1Z)-[4-(Dimethylamino)phenyl]methylene} 4-nitrobenzocarboxy hydrazone monohydrateZ-scan4889.53 × 10⁻⁵ scirp.org
{(1Z)-[4-(Dimethylamino)phenyl]methylene} 4-nitrobenzocarboxy hydrazone monohydrateZ-scan5148.62 × 10⁻⁶ scirp.org

Applications as UV Filters and Stabilizers in Non-Biological Systems

Benzophenone and its derivatives are widely utilized as UV absorbers and stabilizers in a variety of non-biological systems, including polymers and coatings. Their primary function is to protect materials from degradation caused by exposure to ultraviolet radiation. google.com Many synthetic polymers are susceptible to damage from sunlight, which can lead to discoloration, brittleness, and loss of mechanical properties. UV stabilizers are added to these materials to absorb harmful UV radiation and dissipate it as less harmful thermal energy. longchangchemical.com

The effectiveness of benzophenone-based UV stabilizers stems from their strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum (approximately 290-400 nm). The absorbed energy excites the molecule to a higher energy state, which then returns to the ground state through non-radiative pathways, effectively converting the UV energy into heat without initiating degradative chemical reactions in the host material. The specific absorption characteristics can be modified by altering the substituent groups on the benzophenone core. For example, a methoxy group at the 4-position can enhance UV-B absorption.

Derivatives such as 4-methylbenzophenone and 2,4-dihydroxy-3-methylbenzophenone have been identified as effective UV stabilizers. google.comsellchems.com 4-Methylbenzophenone, for instance, is used in UV-curable coatings and inks. sellchems.com The choice of a specific benzophenone derivative often depends on factors such as its absorption spectrum, its compatibility with the polymer matrix, and its stability during processing. longchangchemical.com Given its core benzophenone structure, this compound possesses the fundamental chromophore necessary for UV absorption, making it a viable candidate for investigation as a UV stabilizer in various material science applications.

Future Research Directions and Emerging Avenues for 4 Amino 3 Methylbenzophenone

Exploration of Novel and Efficient Synthetic Routes

The development of novel, efficient, and cost-effective synthetic methodologies for 4-Amino-3-methylbenzophenone and its derivatives remains a primary objective for chemists. While traditional methods like Friedel-Crafts acylation are used, they often suffer from drawbacks such as harsh reaction conditions and the use of stoichiometric amounts of catalysts. asianpubs.org Future research is geared towards overcoming these limitations.

Key areas of exploration include:

Catalyst Innovation : Investigating new catalytic systems is paramount. For instance, the use of reusable and more environmentally friendly catalysts like copper triflate in Friedel-Crafts benzoylation has shown promise for aminobenzophenone synthesis. asianpubs.orgacs.orgresearchgate.net Future work could focus on developing even more active and selective catalysts, potentially based on earth-abundant metals or even metal-free organocatalysts, to improve yields and reduce waste.

Process Intensification : Techniques such as microwave-assisted synthesis and flow chemistry are emerging as powerful tools in chemical synthesis. mdpi.comrasayanjournal.co.in Applying these to the synthesis of this compound could drastically reduce reaction times, improve energy efficiency, and allow for better control over reaction parameters, leading to higher purity products. mdpi.com

Novel Precursor Strategies : Research into alternative starting materials and synthetic pathways is crucial. Methodologies such as the palladium-catalyzed addition of arylboronic acids or sodium arylsulfinates to aminobenzonitriles offer different approaches that could be adapted for this compound. nih.govasianpubs.org Another innovative route involves the transformation of acyl hydrazides through an aryne-based molecular rearrangement, providing a versatile method for creating functionalized aminobenzophenones. acs.orgnih.gov

Table 1: Comparison of Synthetic Approaches for Aminobenzophenones
Synthetic MethodTypical Catalyst/ReagentPotential Advantages for Future ResearchReference
Friedel-Crafts AcylationAluminum Chloride, Copper TriflateExploration of recyclable solid acid catalysts to minimize waste. asianpubs.orgresearchgate.net
Palladium-Catalyzed Cross-CouplingPalladium ComplexesHigh functional group tolerance, potential for milder reaction conditions. nih.govasianpubs.org
Aryne-Based RearrangementAcyl HydrazidesAccess to complex substitution patterns, avoids harsh metal catalysts for N-N bond cleavage. acs.org
Microwave-Assisted SynthesisN/A (Energy Source)Rapid reaction times, increased yields, energy efficiency. mdpi.comrasayanjournal.co.in

Discovery of Undiscovered Reactivity and Functionalization Pathways

The existing amino and methyl groups, along with the carbonyl bridge and aromatic rings of this compound, offer multiple sites for chemical modification. Future research will likely focus on exploring new reactions to create a diverse library of derivatives with unique properties. 2-Aminobenzophenones are known precursors for a wide variety of valuable chemical structures, including quinolines, quinazolines, and benzodiazepines. nih.gov

Future avenues in this area include:

C-H Functionalization : Direct C-H activation and functionalization represent a highly atom-economical approach to modifying the aromatic rings. nih.gov Developing selective methods to introduce new functional groups at specific positions on either phenyl ring of this compound could lead to novel compounds without the need for pre-functionalized starting materials.

Multicomponent Reactions (MCRs) : Designing one-pot, multicomponent reactions that utilize this compound as a key building block can rapidly generate molecular complexity. rasayanjournal.co.inresearchgate.net For example, MCRs could be developed to synthesize complex heterocyclic systems fused to the aminobenzophenone core.

Directed Metalation : The amino group can act as a directing group to facilitate ortho-metalation, allowing for selective functionalization of the C-5 position. Exploring the interplay between the directing effects of the amino and methyl groups could unlock new regioselective transformations.

Photochemical Reactions : The benzophenone (B1666685) core is inherently photoactive. Investigating novel photochemical reactions of this compound could lead to the synthesis of unique molecular architectures or be harnessed for photoredox catalysis.

Development of Advanced Materials with Tunable Properties

The rigid, conjugated structure of this compound makes it an attractive candidate for the development of advanced materials. Its derivatives are already used as photoinitiators in UV-curable coatings. guidechem.comresearchgate.net The presence of reactive handles (the amino group) and the potential for further functionalization opens the door to a wide range of material science applications.

Emerging research directions include:

Polymer Science : The amino group allows this compound to be incorporated as a monomer into various polymer backbones, such as polyamides, polyimides, or polyurethanes. This could impart specific properties like thermal stability, UV resistance, or photo-responsiveness to the resulting polymers. Research could focus on synthesizing and characterizing these new polymers for applications in high-performance plastics or specialty coatings.

Organic Electronics : The conjugated system of the benzophenone core suggests potential applications in organic electronics. By modifying the structure to enhance its electron-donating or -accepting properties, derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Photoinitiators with Enhanced Properties : Building on its known role as a photoinitiator, research could aim to synthesize derivatives with improved performance, such as higher initiation efficiency, lower migration in cured polymers for food packaging applications, or absorption at different wavelengths (e.g., for LED curing). researchgate.netsigmaaldrich.com

Table 2: Potential Applications of this compound in Advanced Materials
Material ClassKey Structural Feature UtilizedPotential Properties and ApplicationsReference
High-Performance Polymers (e.g., Polyimides)Amino group for polymerizationEnhanced thermal stability, mechanical strength, UV resistance for aerospace and electronics. biosynth.com
PhotoinitiatorsBenzophenone coreLow-migration UV-curable coatings and inks for safer food packaging. researchgate.netsigmaaldrich.com
Organic SemiconductorsConjugated aromatic systemComponents for organic electronics like OLEDs and OPVs. guidechem.com

Interdisciplinary Research Integrating this compound in Emerging Technologies

The unique properties of this compound position it at the intersection of chemistry, materials science, and biology. Future breakthroughs will likely stem from interdisciplinary collaborations that integrate this compound into emerging technologies.

Potential areas for such research include:

Medicinal Chemistry and Drug Discovery : Aminobenzophenone derivatives have shown a range of biological activities, including antimitotic and anti-inflammatory properties. nih.govnih.govmdpi.com The specific substitution pattern of this compound makes it an interesting scaffold for designing new therapeutic agents. Interdisciplinary research involving computational modeling, synthesis, and biological screening could identify new derivatives with potential applications in oncology or immunology.

Biomaterials and Bioprinting : As a photoinitiator, derivatives of this compound could be adapted for use in 3D-bioprinting, where biocompatible hydrogels are cross-linked using light to create tissue scaffolds or drug delivery systems. iupac.org This would require collaboration between synthetic chemists and biomedical engineers to develop non-toxic, efficient photoinitiating systems.

Advanced Sensors : The aromatic structure and the presence of an amino group, which can interact with various analytes, make this compound a candidate for the development of chemical sensors. Incorporation into polymers or onto surfaces could lead to materials that change their optical or electronic properties upon binding to specific ions or molecules.

Sustainable Chemistry Initiatives and Environmental Considerations in Research on this compound

In line with the global push for sustainability, future research on this compound must incorporate the principles of green chemistry. rsc.org This involves not only developing greener synthetic routes but also considering the entire lifecycle of the compound and its derivatives.

Key sustainable chemistry initiatives include:

Atom Economy and Waste Reduction : Shifting from classical multi-step syntheses to more elegant, one-pot procedures or catalytic C-H functionalization pathways improves atom economy and minimizes the generation of chemical waste. mdpi.comnih.gov

Use of Renewable Feedstocks and Benign Solvents : Research could explore the synthesis of benzophenone derivatives from bio-based starting materials. nih.gov Furthermore, replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or even conducting reactions under solvent-free conditions is a critical goal. mdpi.comresearchgate.net

Designing for Degradation : While benzophenones are known for their stability, which is advantageous in many material applications, their persistence in the environment is a concern. nih.govnih.gov A forward-looking research avenue would be the intentional design of this compound derivatives that retain their desired function for their operational lifetime but are subsequently biodegradable. This involves understanding the structure-biodegradability relationships to incorporate features that facilitate environmental degradation after use. researchgate.net

By focusing on these sustainable practices, the scientific community can continue to innovate with this compound while minimizing environmental impact and aligning with the principles of a circular economy. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Amino-3-methylbenzophenone?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-methyl-4-nitrobenzophenone with reducing agents (e.g., H₂/Pd-C) to reduce the nitro group to an amine . Alternatively, alkylation of 4-aminoacetophenone derivatives with methyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a viable route . Key parameters include temperature control (60–80°C) and inert atmosphere to prevent oxidation.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 6.8–7.5 ppm for aromatic protons) and FT-IR (N-H stretch at ~3400 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks (e.g., m/z 211 for C₁₄H₁₃NO) .

Q. What are standard protocols for purifying this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (8:2 v/v) at 60°C, cooling to 4°C for crystal formation.
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v) as eluent . Monitor fractions via TLC (Rf ≈ 0.5 in same solvent system).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer :

  • Data Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For instance, yields drop in polar aprotic solvents due to side reactions .
  • Reaction Monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and optimize stepwise protocols .
  • Example Table :
SolventCatalystYield (%)Reference
DMFPd-C65
THFNone42

Q. What strategies improve the stability of this compound under oxidative conditions?

  • Methodological Answer :

  • Protective Groups : Acetylate the amine (e.g., acetic anhydride) to prevent oxidation during storage .
  • Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to inhibit degradation .
  • Storage : Store at -20°C under argon, with desiccants to minimize hydrolysis .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.